GENZ-882706(Raceme)

説明

BenchChem offers high-quality GENZ-882706(Raceme) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GENZ-882706(Raceme) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

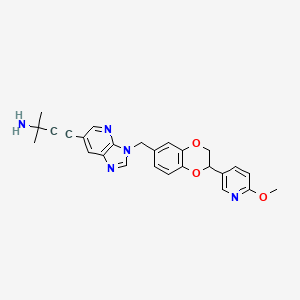

4-[3-[[2-(6-methoxypyridin-3-yl)-2,3-dihydro-1,4-benzodioxin-6-yl]methyl]imidazo[4,5-b]pyridin-6-yl]-2-methylbut-3-yn-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N5O3/c1-26(2,27)9-8-17-10-20-25(29-12-17)31(16-30-20)14-18-4-6-21-22(11-18)33-15-23(34-21)19-5-7-24(32-3)28-13-19/h4-7,10-13,16,23H,14-15,27H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRBFONOVLOXKJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC2=C(N=C1)N(C=N2)CC3=CC4=C(C=C3)OC(CO4)C5=CN=C(C=C5)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GENZ-882706: A Technical Whitepaper on its Mechanism of Action as a CSF-1R Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GENZ-882706 is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical tyrosine kinase involved in the proliferation, differentiation, and survival of macrophages and microglia.[1][2] Dysregulation of the CSF-1R signaling pathway is implicated in a variety of pathologies, including inflammatory disorders, neurodegenerative diseases, and certain cancers.[3] This document provides a comprehensive technical overview of the mechanism of action of GENZ-882706, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and workflows.

Introduction to CSF-1R and its Role in Disease

The Colony-Stimulating Factor 1 Receptor is a member of the type III receptor tyrosine kinase family.[2] Its endogenous ligands are CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34).[2] The binding of these ligands to CSF-1R induces receptor dimerization and autophosphorylation of tyrosine residues within the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are crucial for the function and maintenance of myeloid lineage cells, particularly macrophages and microglia in the central nervous system (CNS). In pathological states, the aberrant activation of CSF-1R can lead to an excessive inflammatory response, contributing to the progression of diseases such as multiple sclerosis, as modeled by experimental autoimmune encephalomyelitis (EAE).

Mechanism of Action of GENZ-882706

GENZ-882706 exerts its therapeutic effects by directly inhibiting the kinase activity of CSF-1R. It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the CSF-1R kinase domain. This action prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. The ultimate consequence of this inhibition is a reduction in the survival, proliferation, and function of CSF-1R-dependent cells like macrophages and microglia.

Figure 1: CSF-1R signaling pathway and inhibition by GENZ-882706.

Quantitative Data

The potency and efficacy of GENZ-882706 have been characterized in various in vitro and in vivo models.

Table 1: In Vitro Potency of GENZ-882706

| Assay Type | Cell Line/System | IC50 (nM) | Reference |

| Cell Proliferation | Murine bone marrow-derived macrophages | 22 | |

| Cell Proliferation | Murine mixed glial cultures | 188 |

Table 2: In Vivo Efficacy of GENZ-882706 in EAE Mouse Model

| Parameter | Treatment Group (Dose) | Outcome | Reference |

| Cell Populations | |||

| Microglia (Brain & Spinal Cord) | 30 mg/kg & 100 mg/kg | Significantly Reduced | |

| Monocytes/Macrophages (Brain & Spinal Cord) | 30 mg/kg & 100 mg/kg | Significantly Reduced | |

| CD80 Expression on Monocytes/Macrophages (Brain) | 30 mg/kg & 100 mg/kg | Modestly Reduced | |

| Cytokine/Chemokine Levels (Spinal Cord) | |||

| MCP-1 | 25 mg/kg/day | Significantly Decreased | |

| IL-6 | 25 mg/kg/day | Significantly Decreased | |

| IL-1β | 25 mg/kg/day | Significantly Decreased | |

| IP-10 | 25 mg/kg/day | Significantly Decreased | |

| TNF-α | Not specified | Significantly Increased |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization based on specific laboratory conditions.

In Vitro CSF-1R Kinase Activity Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against CSF-1R kinase activity.

-

Objective: To quantify the direct inhibitory effect of GENZ-882706 on CSF-1R enzymatic activity.

-

Materials:

-

Recombinant human CSF-1R kinase domain

-

Kinase buffer

-

ATP

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

GENZ-882706

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well plates

-

Plate reader capable of luminescence detection

-

-

Procedure:

-

Prepare serial dilutions of GENZ-882706 in kinase buffer.

-

In a 384-well plate, add the CSF-1R enzyme and peptide substrate.

-

Add the serially diluted GENZ-882706 or vehicle control (DMSO) to the wells.

-

Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the Km for CSF-1R.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system, following the manufacturer's instructions.

-

Calculate the percent inhibition for each concentration of GENZ-882706 relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

-

Figure 2: Experimental workflow for an in vitro CSF-1R kinase assay.

Cell Viability/Proliferation Assay

This assay assesses the effect of a compound on the viability and proliferation of CSF-1-dependent cells.

-

Objective: To determine the potency of GENZ-882706 in a cellular context by measuring its effect on CSF-1-dependent cell growth.

-

Materials:

-

CSF-1-dependent cell line (e.g., murine bone marrow-derived macrophages)

-

Complete cell culture medium

-

Recombinant murine or human CSF-1

-

GENZ-882706

-

Cell viability reagent (e.g., MTT, MTS)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density.

-

If necessary, starve the cells of growth factors.

-

Treat the cells with serial dilutions of GENZ-882706 or vehicle control in the presence of a constant concentration of CSF-1.

-

Incubate for a period that allows for cell proliferation (e.g., 48-72 hours).

-

Add the cell viability reagent to each well and incubate according to the manufacturer’s instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percent inhibition of cell proliferation and determine the IC50 value.

-

Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

This in vivo model is used to assess the efficacy of therapeutic agents for multiple sclerosis.

-

Objective: To evaluate the therapeutic efficacy of GENZ-882706 in a preclinical model of neuroinflammation.

-

Materials:

-

Female C57BL/6 mice (8-12 weeks old)

-

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin

-

GENZ-882706

-

Vehicle (e.g., 0.5% methylcellulose)

-

-

Procedure:

-

EAE Induction:

-

On day 0, immunize mice subcutaneously with an emulsion of MOG 35-55 peptide in CFA.

-

On day 0 and day 2, administer Pertussis toxin intraperitoneally.

-

-

Treatment:

-

Prepare GENZ-882706 in the vehicle.

-

Administer GENZ-882706 or vehicle orally, once daily, starting from the onset of clinical signs. Doses of 30 mg/kg and 100 mg/kg have been reported.

-

-

Clinical Scoring:

-

Monitor mice daily for clinical signs of EAE and score on a scale of 0-5.

-

-

Endpoint Analysis:

-

At the end of the study, collect brains and spinal cords for histological analysis and flow cytometry to quantify immune cell infiltration.

-

Homogenize spinal cord tissue for cytokine and chemokine analysis using multiplex assays.

-

-

Figure 3: Experimental workflow for in vivo efficacy testing in an EAE mouse model.

Conclusion

GENZ-882706 is a potent and selective inhibitor of CSF-1R with demonstrated in vitro and in vivo activity. Its mechanism of action, centered on the blockade of the CSF-1R signaling pathway, leads to the modulation of macrophage and microglial function. The preclinical data, particularly from the EAE model, highlight its potential as a therapeutic agent for neuroinflammatory and other diseases where CSF-1R signaling is dysregulated. The experimental protocols provided herein offer a framework for the further investigation and characterization of GENZ-882706 and other CSF-1R inhibitors.

References

GENZ-882706: A Technical Whitepaper on a Novel CSF-1R Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of macrophages and their precursor cells. Dysregulation of the CSF-1R signaling pathway has been implicated in a variety of pathologies, including cancer, neuroinflammatory disorders, and autoimmune diseases.[1][2] Consequently, CSF-1R has emerged as a significant therapeutic target. This technical guide provides an in-depth overview of the discovery and preclinical characterization of GENZ-882706, a potent and selective small-molecule inhibitor of CSF-1R.[1]

GENZ-882706 was identified as a promising therapeutic candidate for neuroinflammatory conditions such as multiple sclerosis.[1] This document summarizes key quantitative data, details experimental methodologies used in its validation, and visualizes the core signaling pathways and experimental workflows.

Mechanism of Action

GENZ-882706 functions as a competitive inhibitor at the ATP-binding site within the intracellular kinase domain of CSF-1R. The binding of its natural ligands, CSF-1 or IL-34, triggers the dimerization and autophosphorylation of CSF-1R, initiating downstream signaling cascades. GENZ-882706 blocks this autophosphorylation, thereby inhibiting the activation of key downstream pathways such as PI3K-AKT, MAPK/ERK, and JAK/STAT, which are critical for the survival and proliferation of CSF-1R-dependent cells like microglia and macrophages.

Quantitative Data Summary

The following tables summarize the available quantitative data for GENZ-882706 and provide a comparative context with other known CSF-1R inhibitors.

Table 1: In Vitro Potency of CSF-1R Inhibitors

| Compound | Target | IC50 (nM) | Cell/Assay Type |

| GENZ-882706 | CSF-1R | 22 | Biochemical Kinase Assay |

| GENZ-882706 | CSF-1R | 22 | Murine bone marrow-derived macrophage proliferation |

| GENZ-882706 | CSF-1R | 188 | Murine mixed glial cultures |

| Pexidartinib (PLX3397) | CSF-1R (c-FMS) | 20 | Not specified |

| PLX5622 | CSF-1R | 10, 16 | Not specified |

| GW2580 | c-FMS (CSF-1R) | 30, 60 | Not specified |

Table 2: Kinase Selectivity Profile of CSF-1R Inhibitors

| Compound | Off-Target Kinase | IC50 (nM) | Selectivity Notes |

| GENZ-882706 | Not specified | Not available | Described as a potent and selective small-molecule CSF-1R inhibitor, though a comprehensive public kinase selectivity profile is not available. |

| Pexidartinib (PLX3397) | c-Kit | 10 | Exhibits 10- to 100-fold selectivity for CSF-1R and c-Kit over other related kinases. |

| FLT3 | 160 | ||

| KDR | 350 | ||

| PLX5622 | c-Kit, FLT3 | Not specified | >20-fold selectivity over KIT and FLT3. Highly selective, with over 100-fold selectivity against a panel of 230 kinases. |

| GW2580 | Various | Not specified | >150-fold selective for cFMS kinase over 186 other kinases. |

| ARRY-382 | Not specified | Not specified | Described as a highly selective inhibitor of CSF-1R. |

Table 3: In Vivo Efficacy of GENZ-882706 in Experimental Autoimmune Encephalomyelitis (EAE) Model

| Treatment Group | Dose (mg/kg) | Mean Maximum Clinical Score | Reduction in Microglia/Macrophages |

| Vehicle | - | 3.5 | - |

| GENZ-882706 | 30 | 1.5 | Significant |

| GENZ-882706 | 100 | 1.0 | Significant |

| *p < 0.05 compared to vehicle |

Table 4: Cytokine Modulation by GENZ-882706 in EAE Model Spinal Cord

| Cytokine | Change with GENZ-882706 Treatment |

| MCP-1 | Decrease |

| IL-6 | Decrease |

| IL-1β | Decrease |

| IP-10 | Decrease |

| TNF-α | Increase |

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of action and the validation process, the following diagrams illustrate the CSF-1R signaling pathway and typical experimental workflows.

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of GENZ-882706 are provided below.

CSF-1R Kinase Inhibition Assay (Biochemical)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of GENZ-882706 against CSF-1R kinase activity in a cell-free system.

-

Materials:

-

Recombinant human CSF-1R kinase domain

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP (at or near Km for CSF-1R)

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

GENZ-882706 and control inhibitors

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

-

-

Procedure:

-

Prepare serial dilutions of GENZ-882706 and control inhibitors in kinase buffer.

-

In a 384-well plate, add the CSF-1R enzyme and peptide substrate to the wells.

-

Add the serially diluted GENZ-882706 or vehicle control (DMSO) to the respective wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's protocol.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

-

Macrophage Proliferation Assay (Cell-Based)

-

Objective: To assess the effect of GENZ-882706 on the proliferation of CSF-1-dependent cells.

-

Materials:

-

CSF-1 dependent cells (e.g., primary murine bone marrow-derived macrophages)

-

Complete cell culture medium

-

Recombinant murine CSF-1

-

GENZ-882706

-

MTT or MTS reagent

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

If necessary, starve the cells of growth factors.

-

Treat the cells with serial dilutions of GENZ-882706 or vehicle control in the presence of a constant concentration of CSF-1.

-

Incubate for a period that allows for cell proliferation (e.g., 72 hours).

-

Add MTT or MTS reagent to each well and incubate as per the manufacturer's instructions.

-

Solubilize the formazan crystals.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percent inhibition of proliferation and determine the IC50 value.

-

Western Blot for CSF-1R Phosphorylation

-

Objective: To confirm the inhibition of CSF-1R signaling in a cellular context by assessing the phosphorylation status of the receptor.

-

Materials:

-

CSF-1R expressing cells

-

GENZ-882706

-

Recombinant human CSF-1

-

Lysis buffer

-

Primary antibodies (anti-p-CSF-1R, anti-total-CSF-1R)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

-

-

Procedure:

-

Seed cells and grow to 70-80% confluency.

-

Starve cells in serum-free medium for 4-6 hours.

-

Pre-treat cells with various concentrations of GENZ-882706 or vehicle control for 1-2 hours.

-

Stimulate cells with CSF-1 (e.g., 50 ng/mL) for 15-30 minutes.

-

Wash cells with ice-cold PBS and lyse them.

-

Determine protein concentration of the lysates.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody.

-

Detect protein bands using a chemiluminescent substrate.

-

Analyze band intensities to determine the effect of the inhibitor on CSF-1R phosphorylation.

-

In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)

-

Objective: To evaluate the therapeutic efficacy of GENZ-882706 in a mouse model of multiple sclerosis.

-

Materials:

-

Female C57BL/6 mice (8-12 weeks old)

-

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

-

Complete Freund's Adjuvant (CFA) with Mycobacterium tuberculosis

-

Pertussis toxin

-

GENZ-882706 formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

-

-

Procedure:

-

Induction of EAE: Immunize mice subcutaneously with an emulsion of MOG peptide in CFA on day 0. Administer Pertussis toxin intraperitoneally on day 0 and day 2.

-

Treatment: Begin daily oral administration of GENZ-882706 or vehicle at the onset of clinical signs.

-

Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a scale of 0-5 (0 = no signs, 5 = moribund).

-

Endpoint Analysis: At the end of the study, collect brains and spinal cords for:

-

Histological analysis: To assess immune cell infiltration and demyelination.

-

Flow cytometry: To quantify immune cell populations.

-

Cytokine analysis: Homogenize spinal cord tissue for analysis using multiplex assays.

-

-

Conclusion

GENZ-882706 is a potent and selective inhibitor of CSF-1R with demonstrated in vitro and in vivo activity. Its ability to effectively modulate macrophage and microglial function, as evidenced by its efficacy in a preclinical model of neuroinflammation, underscores its potential as a therapeutic agent for neurodegenerative and inflammatory diseases. While a comprehensive public kinase selectivity profile is not yet available, the existing data positions GENZ-882706 as a valuable tool for researchers investigating the role of CSF-1R in health and disease. Further studies to fully characterize its pharmacokinetic properties and off-target profile are warranted to support its potential clinical development.

References

An In-depth Technical Guide to GENZ-882706 (Raceme): A Potent CSF-1R Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GENZ-882706 is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical tyrosine kinase in the signaling pathway that governs the survival, proliferation, and differentiation of microglia and macrophages.[1] Dysregulation of the CSF-1R pathway is implicated in the pathogenesis of various neuroinflammatory and neurodegenerative diseases. This technical guide provides a comprehensive overview of the preclinical data available for GENZ-882706, with a focus on its mechanism of action, quantitative potency, and efficacy in in vivo models of neuroinflammation. Detailed experimental protocols and a comparative analysis with other CSF-1R inhibitors are included to support further research and development.

Introduction to CSF-1R and the Rationale for Inhibition

The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-FMS, is a member of the type III receptor tyrosine kinase family.[1] Its endogenous ligands are CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34).[1] The binding of these ligands to CSF-1R induces receptor dimerization and autophosphorylation of tyrosine residues within the intracellular kinase domain. This activation initiates a cascade of downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, which are crucial for the development and maintenance of myeloid lineage cells, particularly microglia in the central nervous system (CNS) and macrophages throughout the body.[2]

In pathological states, such as neuroinflammatory diseases like multiple sclerosis, the overexpression or aberrant activation of CSF-1R can lead to an exaggerated inflammatory response, contributing to disease progression.[1] Therefore, the inhibition of CSF-1R signaling has emerged as a promising therapeutic strategy to modulate the activity of microglia and macrophages in these conditions.

GENZ-882706: A Novel CSF-1R Inhibitor

GENZ-882706, also known as RA03546849, is a potent, CNS-penetrant, and selective small-molecule inhibitor of CSF-1R. It binds to the ATP-binding site of the CSF-1R kinase domain in a DFG-out conformation, effectively blocking autophosphorylation and subsequent downstream signaling. This inhibition leads to a reduction in the survival and proliferation of CSF-1R-dependent cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for GENZ-882706 and provide a comparison with other notable CSF-1R inhibitors, Pexidartinib and ARRY-382.

Table 1: In Vitro Potency of CSF-1R Inhibitors

| Compound | Target | IC50 (nM) | Assay Type | Source |

| GENZ-882706 | CSF-1R | 22 | Murine bone marrow-derived macrophage proliferation | |

| CSF-1R | 188 | Murine mixed glial cultures | ||

| Pexidartinib (PLX3397) | CSF-1R | 13, 17, 20 | Not specified | |

| ARRY-382 | CSF-1R | 9 | Not specified |

Table 2: Kinase Selectivity Profile

| Compound | Off-Target Kinase | IC50 (nM) | Selectivity Notes | Source |

| GENZ-882706 | Not specified | Not publicly available | Described as a potent and selective small-molecule CSF-1R inhibitor. | |

| Pexidartinib (PLX3397) | c-Kit | 10, 12, 16 | Exhibits 10- to 100-fold selectivity for CSF-1R and c-Kit over other related kinases. | |

| FLT3 | 9, 160 | |||

| ARRY-382 | Not specified | Not publicly available | Described as a highly selective inhibitor of CSF-1R. |

Table 3: In Vivo Efficacy of GENZ-882706 in the Experimental Autoimmune Encephalomyelitis (EAE) Model

| Treatment Group | Dose (mg/kg) | Mean Maximum Clinical Score | Reduction in Microglia/Macrophages | Source |

| Vehicle | - | 3.5 | - | |

| GENZ-882706 | 30 | 1.5 | Significant | |

| GENZ-882706 | 100 | 1.0 | Significant |

Table 4: Cytokine Modulation by GENZ-882706 in the Spinal Cord of EAE Mice

| Cytokine | Change with GENZ-882706 Treatment | Source |

| MCP-1 | Decrease | |

| IL-6 | Decrease | |

| IL-1β | Decrease | |

| IP-10 | Decrease | |

| TNF-α | Increase |

Experimental Protocols

In Vitro CSF-1R Kinase Inhibition Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of GENZ-882706 against CSF-1R kinase activity.

Materials:

-

Recombinant human CSF-1R enzyme

-

Kinase buffer

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

GENZ-882706

-

DMSO (vehicle control)

-

384-well plates

-

ADP-Glo™ Kinase Assay system (or similar)

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of GENZ-882706 in DMSO and then dilute in kinase buffer.

-

Add 1 µL of the serially diluted compound or DMSO to the wells of a 384-well plate.

-

Prepare a reaction mixture containing kinase buffer, CSF-1R enzyme, and the peptide substrate.

-

Add 2 µL of the enzyme/substrate mixture to each well.

-

Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for CSF-1R.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

Objective: To evaluate the in vivo efficacy of GENZ-882706 in a mouse model of multiple sclerosis.

Materials:

-

Female C57BL/6 mice (8-12 weeks old)

-

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin (PTX)

-

GENZ-882706

-

Vehicle control (e.g., 0.5% methylcellulose)

Procedure:

-

EAE Induction:

-

On day 0, immunize mice subcutaneously with an emulsion of MOG 35-55 in CFA.

-

On day 0 and day 2, administer pertussis toxin intraperitoneally.

-

-

Clinical Scoring:

-

Monitor mice daily for clinical signs of EAE and score on a scale of 0-5:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Hind limb paralysis

-

4: Hind and forelimb paralysis

-

5: Moribund

-

-

-

Treatment:

-

Upon the onset of clinical signs, randomize mice into treatment groups.

-

Administer GENZ-882706 (e.g., 30 mg/kg and 100 mg/kg) or vehicle control orally, once daily.

-

-

Endpoint Analysis:

-

At the end of the study, collect brains and spinal cords.

-

Perform histological analysis (e.g., H&E, Luxol Fast Blue) to assess inflammation and demyelination.

-

Use flow cytometry to quantify immune cell infiltration.

-

Homogenize spinal cord tissue for cytokine analysis using multiplex assays.

-

Signaling Pathways and Experimental Workflows

Conclusion

GENZ-882706 is a potent and selective inhibitor of CSF-1R with demonstrated efficacy in a preclinical model of neuroinflammation. Its ability to modulate microglial and macrophage responses, as evidenced by the reduction in clinical severity and pro-inflammatory cytokines in the EAE model, highlights its therapeutic potential for neuroinflammatory and neurodegenerative diseases. Further investigation into its pharmacokinetic properties and a broader kinase selectivity profile is warranted to support its continued development. This guide provides a foundational resource for researchers interested in utilizing GENZ-882706 to explore the role of CSF-1R in health and disease.

References

GENZ-882706: A Technical Overview of its Target Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

GENZ-882706 is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical tyrosine kinase in the signaling pathway that governs the survival, proliferation, and differentiation of microglia and macrophages.[1][2][3] Dysregulation of the CSF-1R pathway is implicated in a range of pathologies, including neuroinflammatory diseases, making its inhibition a promising therapeutic strategy.[1][2] This document provides a comprehensive technical overview of the target selectivity profile of GENZ-882706, based on available preclinical data. It includes a summary of its potency, details of relevant experimental methodologies, and visualizations of the associated signaling pathways and workflows.

Introduction to CSF-1R and its Role in Pathophysiology

The Colony-Stimulating Factor 1 Receptor (CSF-1R), a member of the type III receptor tyrosine kinase family, is activated by its endogenous ligands, CSF-1 and IL-34. This activation is fundamental for the development and maintenance of myeloid lineage cells, particularly microglia in the central nervous system (CNS). In pathological states, the aberrant activation or overexpression of CSF-1R can lead to an amplified inflammatory response, contributing to the progression of conditions like experimental autoimmune encephalomyelitis (EAE), a common model for multiple sclerosis. Consequently, the inhibition of CSF-1R presents a targeted approach to modulate the activity of microglia and macrophages in such disease contexts.

Mechanism of Action of GENZ-882706

GENZ-882706 functions by binding to the ATP-binding site within the kinase domain of CSF-1R. This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling cascades, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways. The ultimate effect of this inhibition is a reduction in the proliferation and survival of cells dependent on CSF-1R signaling, such as macrophages and microglia.

Quantitative Data: Potency and Selectivity

GENZ-882706 has demonstrated potent inhibition of CSF-1R in cell-based assays. While a comprehensive kinase selectivity panel for GENZ-882706 is not publicly available, it is consistently described as a selective inhibitor. The available data on its potency against CSF-1R is summarized below, alongside data for other known CSF-1R inhibitors for comparative purposes.

Table 1: In Vitro Potency Against CSF-1R

| Compound | Target | IC50 (nM) | Cell/Assay Type |

| GENZ-882706 | CSF-1R | 22 | Murine bone marrow-derived macrophage proliferation |

| 188 | Murine mixed glial cultures | ||

| Pexidartinib (PLX3397) | CSF-1R (c-FMS) | 20 | Not specified |

| PLX5622 | CSF-1R | 10, 16 | Not specified |

| GW2580 | c-FMS (CSF-1R) | 30, 60 | Not specified |

Table 2: Comparative Kinase Selectivity Profile

A comprehensive public kinase selectivity profile for GENZ-882706 is not available for direct comparison.

| Compound | Off-Target Kinase | IC50 (nM) | Selectivity Notes |

|---|---|---|---|

| GENZ-882706 | Not specified | Not available | Described as a potent and selective small-molecule CSF-1R inhibitor. |

| Pexidartinib (PLX3397) | c-Kit | 10 | Exhibits 10- to 100-fold selectivity for CSF-1R and c-Kit over other related kinases. |

| FLT3 | 160 | ||

| KDR | 350 | ||

| PLX5622 | c-Kit, FLT3 | Not specified | >20-fold selectivity over KIT and FLT3. Highly selective against a panel of 230 kinases. |

| GW2580 | Various | Not specified | >150-fold selective for c-FMS over 186 other kinases. |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe representative protocols for key assays used to characterize CSF-1R inhibitors like GENZ-882706.

In Vitro CSF-1R Kinase Activity Assay (ADP-Glo™ Format)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against CSF-1R kinase activity by measuring the amount of ADP produced.

-

Objective: To quantify the in vitro potency of GENZ-882706 against the CSF-1R enzyme.

-

Materials:

-

Recombinant human CSF-1R enzyme

-

Kinase buffer

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

GENZ-882706

-

DMSO (vehicle control)

-

ADP-Glo™ Kinase Assay Kit

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of GENZ-882706 in DMSO.

-

Add 1 µL of the diluted compound or DMSO to the wells of a 384-well plate.

-

Prepare a reaction mixture containing kinase buffer, CSF-1R enzyme, and the peptide substrate.

-

Add 2 µL of the enzyme/substrate mixture to each well.

-

Initiate the kinase reaction by adding 2 µL of ATP solution.

-

Incubate the plate at 30°C for a specified duration (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system as per the manufacturer's instructions.

-

Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

-

Western Blot for CSF-1R Pathway Inhibition

This method assesses the ability of an inhibitor to block the phosphorylation of CSF-1R and its downstream targets in a cellular context.

-

Objective: To confirm target engagement and mechanism of action of GENZ-882706 in a cellular system.

-

Procedure:

-

Culture CSF-1R-dependent cells (e.g., bone marrow-derived macrophages).

-

Treat the cells with various concentrations of GENZ-882706 or vehicle for a predetermined time.

-

Stimulate the cells with CSF-1 to induce receptor phosphorylation.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against phospho-CSF-1R and total CSF-1R, as well as downstream targets like phospho-Akt and phospho-ERK.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect protein bands using a chemiluminescent substrate.

-

Analyze band intensities to determine the effect of the inhibitor on protein phosphorylation.

-

In Vivo Efficacy in an Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol provides a framework for evaluating the therapeutic potential of a CSF-1R inhibitor in a mouse model of multiple sclerosis.

-

Objective: To assess the in vivo efficacy of GENZ-882706 in a preclinical model of neuroinflammation.

-

Procedure:

-

Induction of EAE:

-

Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).

-

Immunize mice subcutaneously with the MOG/CFA emulsion on day 0.

-

Administer Pertussis toxin intraperitoneally on days 0 and 2 post-immunization.

-

-

Treatment:

-

Prepare GENZ-882706 in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Administer GENZ-882706 or vehicle orally, once daily, starting from the onset of clinical signs.

-

-

Clinical Scoring:

-

Monitor mice daily and score for clinical signs of EAE on a scale of 0-5 (0 = no signs, 5 = moribund).

-

-

Endpoint Analysis:

-

Homogenize spinal cord tissue for cytokine analysis using multiplex assays.

-

Conclusion

GENZ-882706 is a potent inhibitor of CSF-1R, demonstrating low nanomolar efficacy in cell-based assays relevant to macrophage and microglia function. Its mechanism of action, through the direct inhibition of the CSF-1R kinase, is well-supported, and it has shown significant efficacy in preclinical models of neuroinflammation. While it is described as a selective inhibitor, the absence of a publicly available, comprehensive kinase selectivity profile is a current data gap that prevents a full comparative analysis against other multi-kinase inhibitors. The experimental frameworks provided herein offer a basis for the continued investigation and characterization of GENZ-882706 as a valuable tool for research and a potential therapeutic agent for CSF-1R-driven diseases. Further studies are necessary to fully delineate its broader selectivity profile and to support its clinical development.

References

In-Depth Technical Guide: GENZ-882706 for Neuroinflammation Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GENZ-882706, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R). Dysregulation of the CSF-1R signaling pathway is a critical factor in the pathogenesis of numerous neuroinflammatory and neurodegenerative diseases, including Multiple Sclerosis (MS), Alzheimer's disease, and Parkinson's disease. By targeting CSF-1R, GENZ-882706 offers a promising therapeutic strategy to modulate microglial activity and mitigate the detrimental effects of chronic neuroinflammation. This document outlines the mechanism of action, preclinical data, and detailed experimental protocols to facilitate the use of GENZ-882706 in neuroinflammation research.

Core Compound Information

| Property | Value |

| IUPAC Name | 4-((5-cyano-6-(2-methyl-2H-indazol-5-yl)pyridin-3-yl)methyl)morpholine |

| Synonyms | RA03546849 |

| Molecular Formula | C26H25N5O3 |

| Molecular Weight | 455.51 g/mol |

| Target | Colony-Stimulating Factor 1 Receptor (CSF-1R) |

| IC50 | 22 nM |

| Solubility | 10 mM in DMSO |

| Source | Patent: WO 2017015267A1 |

Mechanism of Action: CSF-1R Signaling Pathway

GENZ-882706 exerts its therapeutic effects by inhibiting the CSF-1R signaling cascade. This pathway is initiated by the binding of its ligands, Colony-Stimulating Factor 1 (CSF-1) or Interleukin-34 (IL-34), to the CSF-1R, a receptor tyrosine kinase predominantly expressed on microglia in the central nervous system (CNS). This ligand binding triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation event activates several downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways. These pathways are crucial for microglial proliferation, survival, and differentiation. GENZ-882706, as a potent inhibitor, blocks this initial phosphorylation step, thereby attenuating the downstream signaling and effectively reducing the microglial population.

Preclinical Efficacy in a Model of Multiple Sclerosis

GENZ-882706 has demonstrated significant efficacy in a preclinical model of Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for Multiple Sclerosis.

In Vivo Efficacy in EAE Model

| Treatment Group | Dose (mg/kg) | Mean Maximum Clinical Score | Reduction in Microglia/Macrophages | Source |

| Vehicle | - | 3.5 | - | Patent WO 2017015267A1 |

| GENZ-882706 | 30 | 1.5 | Significant | Patent WO 2017015267A1 |

| GENZ-882706 | 100 | 1.0 | Significant | Patent WO 2017015267A1 |

| *p < 0.05 compared to vehicle |

Cytokine Modulation in EAE Model Spinal Cord

| Cytokine | Change with GENZ-882706 Treatment | Source |

| MCP-1 | Decrease | Patent WO 2017015267A1 |

| IL-6 | Decrease | Patent WO 2017015267A1 |

| IL-1β | Decrease | Patent WO 2017015267A1 |

| IP-10 | Decrease | Patent WO 2017015267A1 |

| TNF-α | Increase | Patent WO 201701526 |

GENZ-882706: A Technical Guide for Cancer Immunology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

GENZ-882706 is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2][3] CSF-1R and its ligands, CSF-1 and IL-34, are crucial for the differentiation, proliferation, and survival of macrophages and their precursors.[4] In the tumor microenvironment (TME), a high density of tumor-associated macrophages (TAMs) often correlates with a poor prognosis.[4] These TAMs typically exhibit an immunosuppressive M2-like phenotype, which actively promotes tumor growth, angiogenesis, and metastasis while hindering anti-tumor T-cell responses. By targeting CSF-1R, GENZ-882706 offers a promising therapeutic strategy to modulate the TME by depleting or repolarizing these immunosuppressive TAMs, thereby fostering a more robust anti-tumor immune response. This technical guide provides a comprehensive overview of GENZ-882706, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation in cancer immunology studies.

Core Mechanism of Action: CSF-1R Inhibition

GENZ-882706 functions by competitively binding to the ATP-binding pocket of the CSF-1R kinase domain. This action blocks the autophosphorylation and subsequent activation of downstream signaling pathways that are critical for the survival and proliferation of CSF-1R-dependent cells like macrophages. The inhibition of CSF-1R signaling leads to a reduction in the number of TAMs within the tumor and can shift the remaining macrophages towards a more pro-inflammatory, anti-tumoral M1-like phenotype.

Quantitative Data Summary

The following tables summarize the available quantitative data for GENZ-882706 and representative data for CSF-1R inhibitors in cancer models. It is important to note that publicly available in vivo efficacy data for GENZ-882706 in specific cancer models is limited; therefore, some data presented is representative of the drug class.

Table 1: In Vitro Activity of GENZ-882706

| Parameter | Cell/Assay Type | Value (IC50) | Reference |

| CSF-1R Inhibition | Murine bone marrow-derived macrophage proliferation | 22 nM | |

| Microglia Depletion | Murine mixed glial cultures | 188 nM | |

| CSF-1R Phosphorylation | HEK-293 cells overexpressing human CSF-1R | 9 nM | |

| MCP-1 Production | Murine microglial BV-2 cells | 28.8-29.4 nM |

Table 2: Representative In Vivo Efficacy of CSF-1R Inhibitors in Combination with Anti-PD-1 Therapy in a Syngeneic Mouse Tumor Model

| Treatment Group | Tumor Growth Inhibition (%) | Median Survival (days) | CD8+ T-cell Infiltration (cells/mm²) |

| Vehicle Control | 0 | 20 | 50 |

| CSF-1R Inhibitor (e.g., GENZ-882706) | 30 | 28 | 150 |

| Anti-PD-1 mAb | 25 | 26 | 120 |

| CSF-1R Inhibitor + Anti-PD-1 mAb | 75 | 45 | 400 |

Note: The data in Table 2 is representative and compiled from typical results seen in preclinical studies combining CSF-1R inhibitors and anti-PD-1 antibodies. Actual results may vary depending on the tumor model, dosing regimen, and specific agents used.

Experimental Protocols

In Vitro Macrophage Polarization Assay

Objective: To assess the effect of GENZ-882706 on the polarization of macrophages in vitro.

Materials:

-

Bone marrow cells from mice or human peripheral blood mononuclear cells (PBMCs)

-

Macrophage-Colony Stimulating Factor (M-CSF)

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization

-

Interleukin-4 (IL-4) and Interleukin-13 (IL-13) for M2 polarization

-

GENZ-882706

-

Cell culture reagents

-

Flow cytometer and relevant antibodies (e.g., for CD86, iNOS, CD206, Arginase-1)

-

RNA extraction kit and reagents for qRT-PCR

Methodology:

-

Macrophage Differentiation: Isolate bone marrow cells or PBMCs and culture them in the presence of M-CSF (e.g., 50 ng/mL) for 7 days to differentiate them into bone marrow-derived macrophages (BMDMs) or monocyte-derived macrophages (MDMs), respectively.

-

Treatment and Polarization:

-

Plate the differentiated macrophages in 6-well plates.

-

Pre-treat the cells with various concentrations of GENZ-882706 (e.g., 10 nM, 50 nM, 200 nM) for 2 hours.

-

Induce M1 polarization by adding LPS (100 ng/mL) and IFN-γ (20 ng/mL) or M2 polarization by adding IL-4 (20 ng/mL) and IL-13 (20 ng/mL). Include an unstimulated control group.

-

Incubate for 24-48 hours.

-

-

Analysis:

-

Flow Cytometry: Harvest cells and stain with antibodies against M1 markers (e.g., CD86, iNOS) and M2 markers (e.g., CD206, Arginase-1) to determine the percentage of each population.

-

qRT-PCR: Extract RNA and perform quantitative real-time PCR to analyze the expression of M1- and M2-associated genes (e.g., Nos2, Tnf for M1; Arg1, Mrc1 for M2).

-

ELISA: Collect culture supernatants to measure the concentration of secreted cytokines (e.g., TNF-α, IL-12 for M1; IL-10 for M2).

-

In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model

Objective: To evaluate the antitumor efficacy of GENZ-882706 alone and in combination with an immune checkpoint inhibitor.

Materials:

-

Syngeneic tumor cell line (e.g., MC38 colorectal cancer, B16-F10 melanoma)

-

Immunocompetent mice (e.g., C57BL/6)

-

GENZ-882706 (formulated for oral gavage or intraperitoneal injection)

-

Anti-mouse PD-1 antibody

-

Calipers for tumor measurement

-

Materials for tissue processing and flow cytometry

Methodology:

-

Tumor Implantation: Inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) subcutaneously into the flank of the mice.

-

Treatment:

-

When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., Vehicle, GENZ-882706 alone, anti-PD-1 alone, combination).

-

Administer GENZ-882706 and the anti-PD-1 antibody according to a predetermined dosing schedule.

-

-

Monitoring:

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight and general health of the mice.

-

-

Endpoint Analysis:

-

At the end of the study (or when tumors reach a predetermined size), euthanize the mice.

-

Excise the tumors and spleens.

-

Process the tissues into single-cell suspensions.

-

Perform flow cytometry to analyze the immune cell populations within the tumor and spleen (e.g., CD8+ T-cells, regulatory T-cells, M1 and M2 macrophages).

-

Visualizations

Signaling Pathway Diagram

Caption: CSF-1R signaling pathway and the inhibitory action of GENZ-882706.

Experimental Workflow Diagram

Caption: Experimental workflow for in vivo efficacy testing of GENZ-882706.

References

Unveiling the Preclinical Profile of GENZ-882706: A CSF-1R Inhibitor

For Immediate Release

This technical guide provides an in-depth overview of the preclinical data available for GENZ-882706, a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2] Developed for researchers, scientists, and drug development professionals, this document outlines the compound's mechanism of action, summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways and workflows.

Core Mechanism of Action: Targeting CSF-1R

GENZ-882706 functions by inhibiting CSF-1R, a receptor tyrosine kinase integral to the proliferation, differentiation, and survival of macrophages and their precursor cells.[3] Dysregulation of the CSF-1R signaling pathway is implicated in a variety of pathological conditions, including inflammatory disorders, neurodegenerative diseases, and certain cancers.[3] By blocking this pathway, GENZ-882706 modulates the immune response, particularly by affecting microglia and macrophages, which has shown potential in preclinical models of neuroinflammation.[1]

Quantitative Data Summary

The following tables present a consolidated view of the in vitro and in vivo preclinical data for GENZ-882706.

Table 1: In Vitro Potency of GENZ-882706

| Target | IC50 (nM) | Cell/Assay Type |

| CSF-1R | 22 | Murine bone marrow-derived macrophage proliferation |

| CSF-1R | 188 | Murine mixed glial cultures |

Data sourced from BenchChem.

Table 2: In Vivo Efficacy of GENZ-882706 in an Experimental Autoimmune Encephalomyelitis (EAE) Model

| Treatment Group | Outcome |

| GENZ-882706 | Significantly reduced disease severity. |

| GENZ-882706 | Significant decrease in MCP-1, IL-6, IL-1β, and IP-10 levels in spinal cord homogenates. |

| GENZ-882706 | Significant increase in TNF-α levels in the spinal cord. |

| GENZ-882706 (30 mg/kg and 100 mg/kg) | Significantly reduced the number of microglia and monocytes/macrophages in the brain and spinal cord. |

| GENZ-882706 | Modestly reduced CD80 expression on monocytes/macrophages in the brain. |

Data sourced from MedChemExpress and Taiclone.

Signaling Pathway and Experimental Workflows

To elucidate the mechanism of action and experimental design, the following diagrams are provided.

Caption: CSF-1R signaling pathway and the inhibitory action of GENZ-882706.

Caption: A typical experimental workflow for evaluating a CSF-1R inhibitor like GENZ-882706.

Detailed Experimental Protocols

The following are detailed methodologies for key preclinical experiments conducted on GENZ-882706.

CSF-1R Kinase Activity Assay (In Vitro)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of GENZ-882706 against CSF-1R kinase activity.

-

Materials:

-

Recombinant human CSF-1R kinase domain

-

ATP

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

GENZ-882706

-

Kinase assay buffer

-

96- or 384-well plates

-

Plate reader for luminescence or fluorescence detection

-

-

Procedure:

-

Prepare serial dilutions of GENZ-882706 in the kinase assay buffer.

-

In a multi-well plate, add the CSF-1R kinase, the substrate, and the diluted GENZ-882706 or vehicle control.

-

Initiate the kinase reaction by adding a predetermined concentration of ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration.

-

Stop the reaction and measure the remaining ATP (indicating kinase inhibition) using a suitable detection reagent (e.g., ADP-Glo™).

-

Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

-

Cell Proliferation Assay

-

Objective: To assess the effect of GENZ-882706 on the proliferation of CSF-1 dependent cells.

-

Materials:

-

CSF-1 dependent cell line (e.g., murine bone marrow-derived macrophages)

-

Complete cell culture medium

-

Recombinant CSF-1

-

GENZ-882706

-

Cell proliferation reagent (e.g., MTT, MTS, or CellTiter-Glo®)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed the CSF-1 dependent cells in a 96-well plate at a predetermined density.

-

Treat the cells with serial dilutions of GENZ-882706 in the presence of a fixed concentration of CSF-1.

-

Include control wells with cells and CSF-1 only (positive control) and cells without CSF-1 (negative control).

-

Incubate the plate for a period of 48 to 72 hours.

-

Add the cell proliferation reagent to each well and incubate as per the manufacturer's instructions.

-

Measure the absorbance or luminescence to determine cell viability.

-

Calculate the IC50 value based on the inhibition of CSF-1-dependent proliferation.

-

In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model

-

Objective: To evaluate the therapeutic efficacy of GENZ-882706 in a mouse model of multiple sclerosis.

-

Materials:

-

Immunocompetent mice (e.g., C57BL/6)

-

MOG35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin

-

GENZ-882706 formulated for in vivo administration

-

Vehicle control

-

-

Procedure:

-

Induce EAE in mice by immunization with an emulsion of MOG35-55 peptide and CFA, followed by injections of pertussis toxin.

-

Monitor the mice daily for clinical signs of EAE and record disease scores based on a standardized scale.

-

Once the disease is established, randomize mice into treatment groups (Vehicle or GENZ-882706 at specified doses).

-

Administer GENZ-882706 or vehicle daily via a suitable route (e.g., oral gavage).

-

Continue to monitor and score the mice daily throughout the treatment period.

-

At the study endpoint, collect brain and spinal cord tissues for further analysis.

-

Process tissues for flow cytometry to analyze immune cell infiltration (microglia, macrophages) and for biochemical assays to measure cytokine levels.

-

This technical guide consolidates the currently available preclinical information on GENZ-882706. The data indicates that GENZ-882706 is a potent CSF-1R inhibitor with demonstrated in vitro and in vivo activity in models of neuroinflammation. Further research is warranted to fully elucidate its therapeutic potential.

References

GENZ-882706: A Technical Guide to its Role in Microglia Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

GENZ-882706 is a potent, small-molecule inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R), a critical signaling pathway for the survival, proliferation, and function of microglia.[1] By targeting CSF-1R, GENZ-882706 effectively modulates microglial activity, offering a promising therapeutic strategy for neuroinflammatory and neurodegenerative diseases.[2][3] Preclinical studies have demonstrated its ability to reduce microglial populations and mitigate neuroinflammation in animal models.[1] This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and relevant experimental protocols for GENZ-882706, intended to facilitate further research and development.

Core Mechanism of Action: CSF-1R Inhibition

GENZ-882706's primary mechanism of action is the inhibition of CSF-1R, a receptor tyrosine kinase predominantly expressed on microglia and macrophages within the central nervous system (CNS).[1] The binding of its ligands, CSF-1 and Interleukin-34 (IL-34), to CSF-1R triggers receptor dimerization and autophosphorylation. This initiates downstream signaling cascades, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, which are crucial for microglial proliferation, survival, and differentiation. GENZ-882706, by blocking this initial phosphorylation step, attenuates the downstream signaling, leading to a significant reduction in the microglial population.

Signaling Pathway Diagram

Caption: CSF-1R signaling pathway and the inhibitory action of GENZ-882706.

Quantitative Data

The following tables summarize the available quantitative data for GENZ-882706 from preclinical studies. The primary source for this data is patent WO 2017015267A1.

Table 1: In Vitro Potency

| Target | IC50 (nM) | Assay Type | Source |

| CSF-1R | 22 | Biochemical Kinase Assay | Patent WO 2017015267A1 |

Table 2: In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model

| Treatment Group | Dose (mg/kg) | Mean Maximum Clinical Score | Reduction in Microglia/Macrophages | Source |

| Vehicle | - | 3.5 | - | Patent WO 2017015267A1 |

| GENZ-882706 | 30 | 1.5 | Significant | Patent WO 2017015267A1 |

| GENZ-882706 | 100 | 1.0 | Significant | Patent WO 2017015267A1 |

| *p < 0.05 compared to vehicle |

Table 3: Cytokine Modulation in EAE Model Spinal Cord

| Cytokine | Change with GENZ-882706 Treatment | Source |

| MCP-1 | Decrease | Patent WO 2017015267A1 |

| IL-6 | Decrease | Patent WO 2017015267A1 |

| IL-1β | Decrease | Patent WO 2017015267A1 |

| IP-10 | Decrease | Patent WO 2017015267A1 |

| TNF-α | Increase | Patent WO 2017015267A1 |

Experimental Protocols

The following are representative protocols for evaluating a CSF-1R inhibitor like GENZ-882706.

In Vitro CSF-1R Kinase Inhibition Assay (Biochemical)

Objective: To determine the in vitro potency of GENZ-882706 against the CSF-1R enzyme.

Materials:

-

Recombinant human CSF-1R enzyme

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

GENZ-882706

-

DMSO (vehicle control)

-

Kinase buffer

-

ATP

-

384-well plates

-

ADP-Glo™ Kinase Assay system (Promega) or similar

Procedure:

-

Prepare serial dilutions of GENZ-882706 in DMSO.

-

Add 1 µL of the diluted compound or DMSO to the wells of a 384-well plate.

-

Prepare a reaction mixture containing kinase buffer, CSF-1R enzyme, and the peptide substrate.

-

Add 2 µL of the enzyme/substrate mixture to each well.

-

Initiate the kinase reaction by adding 2 µL of ATP solution.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Efficacy in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

Objective: To assess the in vivo efficacy of GENZ-882706 in a mouse model of multiple sclerosis.

Animal Model:

-

Female C57BL/6 mice (8-10 weeks old)

Procedure:

-

EAE Induction: Induce EAE by subcutaneous immunization with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA), followed by intraperitoneal injections of pertussis toxin on days 0 and 2.

-

Treatment: Begin daily oral gavage of GENZ-882706 (e.g., 30 mg/kg, 100 mg/kg) or vehicle control starting from the day of immunization or at the onset of clinical signs.

-

Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a scale of 0-5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

-

Endpoint Analysis: At the end of the study (e.g., day 21-28 post-immunization), collect brains and spinal cords.

-

Histology: Perform histological analysis (e.g., H&E, Luxol Fast Blue) to assess inflammation and demyelination.

-

Flow Cytometry: Prepare single-cell suspensions from the CNS tissue. Stain with fluorescently-conjugated antibodies (e.g., CD45, CD11b) to identify and quantify microglia (CD45low/CD11b+) and infiltrating monocytes/macrophages (CD45high/CD11b+).

-

Cytokine Analysis: Homogenize spinal cord tissue for cytokine and chemokine analysis using multiplex assays (e.g., Luminex) or ELISA.

Experimental Workflow Diagram

Caption: Generalized experimental workflow for in vivo efficacy testing.

Development Status and Future Directions

As of late 2025, there is no publicly available information regarding the clinical trial status of GENZ-882706. The available data is from preclinical studies, primarily detailed in patent filings.

Future research should aim to:

-

Further elucidate the pharmacokinetic and pharmacodynamic properties of GENZ-882706.

-

Conduct comprehensive dose-ranging and toxicology studies.

-

Evaluate the efficacy of GENZ-882706 in a broader range of neuroinflammatory and neurodegenerative disease models.

-

Investigate the unexpected increase in TNF-α observed in the EAE model to understand its implications for the therapeutic mechanism.

Conclusion

GENZ-882706 is a potent CSF-1R inhibitor that demonstrates significant potential for the treatment of neuroinflammatory diseases by depleting microglia and modulating the inflammatory environment within the CNS. Its mechanism of action is centered on the blockade of the CSF-1R signaling pathway, which is fundamental for microglial survival and function. The preclinical data, though limited in public scope, indicates a clear biological effect in a relevant disease model. Further research is crucial for the continued development of GENZ-882706 as a therapeutic agent.

References

An In-depth Technical Guide to the Function of GENZ-882706

For Researchers, Scientists, and Drug Development Professionals

Abstract

GENZ-882706 is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical tyrosine kinase involved in the survival, proliferation, and differentiation of microglia and macrophages.[1][2] By targeting CSF-1R, GENZ-882706 effectively modulates the function of these key innate immune cells, leading to a reduction in neuroinflammation and demonstrating potential in preclinical models of diseases such as multiple sclerosis.[1][2][3] Dysregulation of the CSF-1R signaling pathway is implicated in the pathogenesis of various neuroinflammatory conditions, neurodegenerative diseases, and cancer. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and detailed experimental methodologies related to GENZ-882706.

Core Mechanism of Action: CSF-1R Signaling Inhibition

GENZ-882706 exerts its immunomodulatory effects by blocking the CSF-1R signaling cascade. The binding of CSF-1R's endogenous ligands, CSF-1 and IL-34, triggers receptor dimerization and autophosphorylation of tyrosine residues within the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathways. These pathways are crucial for the development, survival, and proliferation of mononuclear phagocytes. GENZ-882706 acts as an ATP-competitive inhibitor, binding to the ATP-binding site in the kinase domain of CSF-1R, which blocks autophosphorylation and subsequent activation of these downstream signaling pathways. This inhibition leads to a reduction in the survival and proliferation of CSF-1R-dependent cells like microglia and macrophages.

CSF-1R signaling pathway and inhibition by GENZ-882706.

Quantitative Data

The following tables summarize the available quantitative data for GENZ-882706 and comparable CSF-1R inhibitors. It is important to note that direct head-to-head studies under identical experimental conditions are limited in the public domain, and thus, cross-study comparisons should be interpreted with caution.

Table 1: In Vitro Potency Against CSF-1R

| Compound | Target | IC50 (nM) | Cell/Assay Type |

| GENZ-882706 | CSF-1R | 22 | Biochemical Kinase Assay |

| 28.8-29.4 | Murine microglial BV-2 cells (MCP-1 production) | ||

| 84.6 | Primary mouse microglial cells (Iba1) | ||

| 188 | Murine mixed glial cultures | ||

| 248 | Primary mouse microglial cells (DAPI) | ||

| Pexidartinib (PLX3397) | CSF-1R (c-FMS) | 20 | Not specified |

| PLX5622 | CSF-1R | 10 | Not specified |

| 16 | Not specified | ||

| GW2580 | c-FMS (CSF-1R) | 30 | Not specified |

| 60 | Not specified |

Table 2: In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model

| Treatment Group | Dose (mg/kg) | Mean Maximum Clinical Score | Reduction in Microglia/Macrophages |

| Vehicle | - | 3.5 | - |

| GENZ-882706 | 30 | 1.5 | Significant |

| GENZ-882706 | 100 | 1.0 | Significant |

| *p < 0.05 compared to vehicle |

Table 3: Cytokine Modulation in EAE Model Spinal Cord with GENZ-882706 Treatment

| Cytokine | Change with GENZ-882706 Treatment |

| MCP-1 | Decrease |

| IL-6 | Decrease |

| IL-1β | Decrease |

| IP-10 | Decrease |

| TNF-α | Increase |

Experimental Protocols

The following are representative protocols for key experiments involving GENZ-882706.

CSF-1R Kinase Inhibition Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CSF-1R kinase activity in vitro.

Materials:

-

Recombinant human CSF-1R enzyme

-

Kinase buffer

-

ATP

-

Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

GENZ-882706 and control inhibitors

-

DMSO (vehicle control)

-

384-well plates

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of GENZ-882706 and control inhibitors in kinase buffer.

-

In a 384-well plate, add the CSF-1R enzyme, peptide substrate, and 1 µL of the serially diluted compound or DMSO.

-

Initiate the kinase reaction by adding 2 µL of ATP solution.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a suitable kinase assay system according to the manufacturer's instructions.

-

Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Macrophage Polarization Assay (In Vitro)

Objective: To assess the effect of GENZ-882706 on the polarization of macrophages in vitro.

Materials:

-

Murine bone marrow cells or human peripheral blood mononuclear cells (PBMCs)

-

Macrophage-colony stimulating factor (M-CSF)

-

For M1 polarization: Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ)

-

For M2 polarization: Interleukin-4 (IL-4) and Interleukin-13 (IL-13)

-

GENZ-882706 (dissolved in DMSO)

-

Cell culture medium and supplements

-

6-well plates

-

Reagents for analysis (e.g., antibodies for flow cytometry, RNA extraction kits for qRT-PCR, ELISA kits)

Procedure:

-

Macrophage Differentiation: Isolate bone marrow cells from mice or PBMCs from human blood. Culture the cells in the presence of M-CSF (e.g., 50 ng/mL) for 7 days to differentiate them into bone marrow-derived macrophages (BMDMs) or monocyte-derived macrophages (MDMs).

-

Treatment and Polarization:

-

Plate the differentiated macrophages in 6-well plates.

-

Pre-treat the cells with various concentrations of GENZ-882706 (e.g., 10 nM, 50 nM, 200 nM) for 2 hours.

-

Induce M1 polarization by adding LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL) or M2 polarization by adding IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL).

-

Include an unstimulated control group.

-

Incubate for 24-48 hours.

-

-

Analysis:

-

Flow Cytometry: Harvest cells and stain with antibodies against M1 (e.g., CD80) and M2 markers to determine the percentage of each population.

-

qRT-PCR: Extract RNA and perform qRT-PCR to analyze the expression of M1 and M2-associated genes.

-

ELISA: Collect culture supernatant to measure the concentration of secreted cytokines.

-

Experimental workflow for in vitro macrophage polarization assay.

Experimental Autoimmune Encephalomyelitis (EAE) In Vivo Model

Objective: To evaluate the therapeutic efficacy of GENZ-882706 in a mouse model of multiple sclerosis.

Materials:

-

Female C57BL/6 mice (8-12 weeks old)

-

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin

-

GENZ-882706

-

Vehicle control (e.g., 0.5% methylcellulose)

Procedure:

-

Induction of EAE:

-

On day 0, immunize mice subcutaneously with an emulsion of MOG 35-55 peptide in CFA.

-

Administer Pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.

-

-

Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a scale of 0-5 (0 = no signs, 5 = moribund).

-

Treatment:

-

Upon the onset of clinical signs, randomize mice into treatment groups.

-

Administer GENZ-882706 (e.g., 30 mg/kg and 100 mg/kg) or vehicle control orally, once daily.

-

-

Endpoint Analysis:

-

At the end of the study (e.g., day 21 post-immunization), euthanize the mice.

-

Collect brain and spinal cord tissues.

-

Process tissues for analysis such as flow cytometry (to quantify microglia and infiltrating macrophages), immunohistochemistry, and cytokine analysis from spinal cord homogenates.

-

Experimental workflow for the EAE mouse model study.

Applications in Research

Neuroinflammation and Neurodegenerative Diseases

The primary application of GENZ-882706 is in the study and potential treatment of neuroinflammatory and neurodegenerative diseases. By depleting or modulating the function of microglia, GENZ-882706 can help elucidate the role of these cells in disease pathogenesis. As demonstrated in the EAE model, a widely used model for multiple sclerosis, GENZ-882706 significantly reduces disease severity, highlighting its therapeutic potential.

Oncology and the Tumor Microenvironment

CSF-1R signaling is crucial for the recruitment and pro-tumorigenic function of tumor-associated macrophages (TAMs) in the tumor microenvironment (TME). TAMs can promote tumor growth, angiogenesis, and metastasis while suppressing anti-tumor immune responses. By inhibiting CSF-1R, GENZ-882706 can deplete or repolarize these immunosuppressive TAMs, making the TME more susceptible to anti-tumor immunity. There is a strong rationale for combining CSF-1R inhibitors like GENZ-882706 with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1/PD-L1), to achieve synergistic anti-tumor effects.

Logical relationship of combining GENZ-882706 and anti-PD-1 therapy.

Conclusion

GENZ-882706 is a potent and selective CSF-1R inhibitor with demonstrated efficacy in preclinical models of neuroinflammation. Its ability to modulate microglial and macrophage responses makes it a valuable tool for research in neurodegenerative diseases and oncology. Further investigations into its pharmacokinetic properties, long-term safety profile, and efficacy in combination with other therapeutic agents are warranted to support its clinical development.

References

GENZ-882706: A Technical Guide to its Role in Macrophage Polarization

For Researchers, Scientists, and Drug Development Professionals

Introduction

GENZ-882706 is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1] CSF-1R is a critical receptor tyrosine kinase involved in the survival, proliferation, and differentiation of macrophages and their precursor cells.[2][3] Dysregulation of the CSF-1R signaling pathway is implicated in a variety of diseases, including inflammatory disorders, neurodegeneration, and cancer, making it a compelling therapeutic target.[1][4] This technical guide provides an in-depth overview of GENZ-882706, with a focus on its mechanism of action and its impact on macrophage polarization.

Macrophages exhibit remarkable plasticity and can be broadly categorized into two main phenotypes: the pro-inflammatory (M1) and the anti-inflammatory (M2) states. The tumor microenvironment (TME) is often characterized by an abundance of M2-like tumor-associated macrophages (TAMs), which promote tumor growth and suppress anti-tumor immunity. By inhibiting CSF-1R, GENZ-882706 can modulate the macrophage population, potentially shifting the balance from a pro-tumor M2 phenotype towards a more anti-tumor M1 phenotype.

Mechanism of Action

GENZ-882706 functions by binding to the ATP-binding site within the kinase domain of CSF-1R. This competitive inhibition prevents the autophosphorylation of the receptor, which is a crucial step in its activation. Consequently, the downstream signaling cascades, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways that govern macrophage survival, proliferation, and differentiation, are blocked.

Quantitative Data Summary

The following tables summarize the available quantitative data for GENZ-882706.

Table 1: In Vitro Potency of GENZ-882706

| Target | IC50 (nM) | Assay Type | Source |

| CSF-1R | 22 | Biochemical Kinase Assay | Patent WO 2017015267A1 |

Table 2: In Vivo Efficacy of GENZ-882706 in Experimental Autoimmune Encephalomyelitis (EAE) Model

| Treatment Group | Dose (mg/kg) | Mean Maximum Clinical Score | Reduction in Microglia/Macrophages | Source |

| Vehicle | - | 3.5 | - | Patent WO 2017015267A1 |

| GENZ-882706 | 30 | 1.5 | Significant | Patent WO 2017015267A1 |

| GENZ-882706 | 100 | 1.0 | Significant | Patent WO 2017015267A1 |

| *p < 0.05 compared to vehicle |

Table 3: Cytokine Modulation by GENZ-882706 in EAE Model Spinal Cord

| Cytokine | Change with GENZ-882706 Treatment | Source |

| MCP-1 | Decrease | Patent WO 2017015267A1 |

| IL-6 | Decrease | Patent WO 2017015267A1 |

| IL-1β | Decrease | Patent WO 2017015267A1 |

| IP-10 | Decrease | Patent WO 2017015267A1 |

| TNF-α | Increase | Patent WO 2017015267A1 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

CSF-1R Kinase Inhibition Assay (Biochemical)

Objective: To determine the in vitro potency of GENZ-882706 in inhibiting CSF-1R kinase activity.

Materials:

-

Recombinant human CSF-1R kinase domain

-

ATP

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

GENZ-882706 (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well plates

Procedure:

-

Prepare a reaction mixture containing kinase buffer, CSF-1R enzyme, and the peptide substrate.

-

Add 1 µL of serially diluted GENZ-882706 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of the enzyme/substrate mixture to each well.

-

Initiate the kinase reaction by adding 2 µL of ATP solution.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

In Vitro Macrophage Polarization Assay

Objective: To assess the effect of GENZ-882706 on the polarization of macrophages in vitro.

Materials:

-

Murine bone marrow cells or human peripheral blood mononuclear cells (PBMCs)

-

Macrophage-colony stimulating factor (M-CSF)

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for M1 polarization

-

Interleukin-4 (IL-4) and Interleukin-13 (IL-13) for M2 polarization

-

GENZ-882706 (dissolved in DMSO)

-

Culture medium (e.g., RPMI-1640 with 10% FBS)

-

6-well plates

-

Flow cytometry antibodies (e.g., anti-F4/80, anti-CD11b, anti-CD206 for murine; anti-CD14, anti-CD163, anti-CD80 for human)

-

RNA extraction kit and reagents for qRT-PCR (e.g., primers for Arg1, iNOS, TNF-α, IL-10)

Procedure:

-

Macrophage Differentiation:

-

Isolate bone marrow cells from mice or PBMCs from human blood.

-